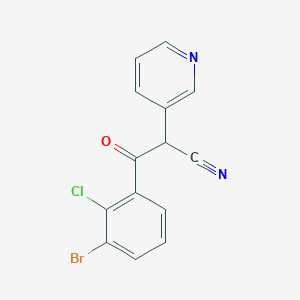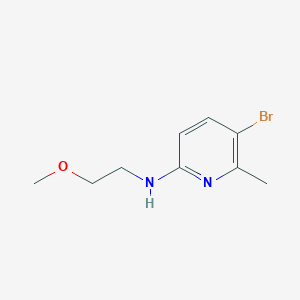![molecular formula C14H16N2OS B6631309 N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide, also known as CX5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX5461 has shown potential as a therapeutic agent in cancer treatment due to its ability to selectively inhibit ribosomal RNA synthesis, which is a critical step in cancer cell proliferation.
Wirkmechanismus
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide specifically targets RNA polymerase I (Pol I) transcription, which is responsible for synthesizing ribosomal RNA (rRNA) in cells. By inhibiting Pol I transcription, this compound selectively blocks the production of rRNA, which is essential for cancer cell proliferation. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and inhibition of cancer cell proliferation. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has been found to have minimal effects on normal cells, indicating a potential for selective cancer cell targeting.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for Pol I transcription and its ability to selectively inhibit cancer cell proliferation. This compound has also been shown to enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy. However, this compound has some limitations, including its complex synthesis process and potential toxicity at high doses.
Zukünftige Richtungen
Future research on N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide could focus on several areas, including:
1. Development of more efficient synthesis methods to improve scalability and reduce costs.
2. Evaluation of this compound in combination with other anticancer agents to determine optimal treatment regimens.
3. Investigation of this compound in different cancer types and patient populations to determine its efficacy and safety in a clinical setting.
4. Development of biomarkers to predict patient response to this compound and identify potential resistance mechanisms.
5. Exploration of this compound as a potential therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound has shown potential as a selective inhibitor of Pol I transcription in cancer cells, making it a promising candidate for cancer treatment. Future research could help to further elucidate the mechanisms of action of this compound and identify optimal treatment regimens for different cancer types and patient populations.
Synthesemethoden
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide is synthesized in a multistep process involving several chemical reactions, including cyclization, amidation, and alkylation. The synthesis of this compound requires the use of specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that this compound can selectively inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. This compound has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c15-14(6-3-7-14)9-16-13(17)12-8-10-4-1-2-5-11(10)18-12/h1-2,4-5,8H,3,6-7,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMNEAXSOHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)



![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
